molecular formula C5H6N2O3 B1603800 2-(3-甲基-1,2,4-恶二唑-5-基)乙酸 CAS No. 55151-91-2

2-(3-甲基-1,2,4-恶二唑-5-基)乙酸

货号: B1603800
CAS 编号: 55151-91-2
分子量: 142.11 g/mol
InChI 键: SPLXTCXODDVKKW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid” is a compound that belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . This compound has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been reported in several studies . One common method involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another approach involves the coupling of amidoximes with carbonyl-based compounds such as aldehydes, carboxylic acids, and their derivatives .


Molecular Structure Analysis

The molecular structure of “2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid” consists of a 1,2,4-oxadiazole ring attached to an acetic acid moiety . The 1,2,4-oxadiazole ring contains one oxygen and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse and depend on the specific compound and reaction conditions . For example, one study reported the conversion of primary amine intermediates to dimethylamine groups, followed by reaction with iodomethane to yield quaternary ammonium analogues .

科学研究应用

药物研究:抗癌剂

1,2,4-恶二唑部分以其在癌症治疗中的潜力而闻名。 该化合物的衍生物已被鉴定为与癌症相关的碳酸酐酶亚型的选择性抑制剂 。 2-(3-甲基-1,2,4-恶二唑-5-基)乙酸的独特结构使其能够被掺入药效团中,可能导致新的抗癌药物的开发。

衰老和与年龄相关的疾病

研究表明,1,2,4-恶二唑衍生物可以作为治疗与年龄相关的疾病的药物 。 在该领域的具体应用仍在探索中,但该化合物调节生物通路的能力可能会导致老年医学领域的突破。

抗菌应用

恶二唑环是具有抗菌特性的分子中常见的特征 。 因此,2-(3-甲基-1,2,4-恶二唑-5-基)乙酸可以用作开发新的抗菌剂的构建模块,特别是针对耐药菌株。

代谢紊乱的 PPAR 激动剂

含有 1,2,4-恶二唑单元的化合物已被合成作为潜在的过氧化物酶体增殖物激活受体 (PPAR) α/δ 双重激动剂 。 这些受体在调节代谢中起着至关重要的作用,激动剂可用于治疗糖尿病和高脂血症等疾病。

神经退行性疾病的 Sirtuin 2 抑制剂

Sirtuin 2 是一种与神经退行性疾病进展相关的酶。 一些 1,2,4-恶二唑衍生物已被鉴定为 Sirtuin 2 抑制剂,表明 2-(3-甲基-1,2,4-恶二唑-5-基)乙酸可能是针对帕金森病等疾病的药物的前体

高能材料和高能分子

恶二唑环体系由于其高能特性,常被用于创建高能材料。 2-(3-甲基-1,2,4-恶二唑-5-基)乙酸的衍生物可用于合成具有良好氧平衡和正生成热量的化合物,这在材料科学中很有用

离子盐和导电材料的合成

恶二唑环的电子特性使其适合合成离子盐。 这些盐在导电材料中具有应用,可用于电子器件的开发

杂环化合物的化学构建模块

作为杂环构建模块,2-(3-甲基-1,2,4-恶二唑-5-基)乙酸可用于合成多种杂环化合物。 这些化合物具有多种应用,包括药物化学中的药物发现和开发

未来方向

The future directions for research on “2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid” and similar compounds could include further exploration of their biological activities and potential applications in drug discovery . Additionally, optimization of their synthesis methods and investigation of their mechanisms of action could also be areas of interest .

属性

IUPAC Name

2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-3-6-4(10-7-3)2-5(8)9/h2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLXTCXODDVKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612220
Record name (3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55151-91-2
Record name (3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4.0 g (40.8 mmol) of 3,5-dimethyl-1,2,4-oxadiazole and of 6.0 ml of N,N,N',N'-tetramethylethylenediamine (TMEDA) in 100 ml of dry toluene was prepared in a 250 ml three-necked glass vessel equipped with a thermometer, a gas inlet tube through which dry nitrogen was introduced continuously and a pressure equalized dropping funnel. The magnetically stirred solution was cooled to -75° C. with an acetone-carbon dioxide bath and by means of the dropping funnel, a solution of approximately 40 mmol of n-butyllithium in 20 ml of n-hexane was added slowly to keep the reaction mixture below -65° C. Afterwards the reaction mixture was stirred for another 60 minutes at -55° to -60° C. Subsequently, the reaction mixture was transferred with a bent ground glass tube to a second vessel containing powdered carbon dioxide covered with a layer of dry diethyl ether and after standing a few hours, the carbon dioxide had practically disappeared from the mixture. 100 ml of water were added, followed by addition of 1 N hydrochloric acid with stirring until a pH of 8 was attained. The layers were separated and the organic layer was discarded and the aqueous layer was shaken twice with 25 ml of diethyl ether. The pH of the aqueous layer was brought to 2.0 with 1 N hydrochloric acid and seven extractions with about 25 ml portions of ethyl acetate at pH 2.0 resulted in almost complete removal of the desired product from the aqueous layer. The extracts were combined, dried over anhydrous magnesium sulfate, and filtered and the filtrate was concentrated in vacuo to a small volume until a crystalline white precipitate appeared. Thin-layer chromatography showed that the supernatant liquid still contained a considerable amount of the desired product and no by-products and the solvent was then completely removed in vacuo. The practically colorless residue was dried to constant weight to obtain 4.2 g (72% yield) of the product with a purity of at least 96% estimated by TLC and PMR spectrum. Recrystallization of the product was effected by dissolution in a minimum volume of chloroform, followed by slow addition of petroleum ether (b.p. 80°-110° C.) until a turbidity appear to obtain 3.6 g of 3-methyl-1,2,4-oxadiazol-5-yl-acetic acid with a melting point of about 95° C. (slow decarboxylation sets in at about 90° C.).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
40 mmol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid
Reactant of Route 4
2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid
Reactant of Route 6
2-(3-Methyl-1,2,4-oxadiazol-5-yl)acetic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。